Product packaging for Acid green 16(Cat. No.:CAS No. 1325-44-6)

Acid green 16

Cat. No.: B072662
CAS No.: 1325-44-6
M. Wt: 616.7 g/mol
InChI Key: UWGCNDBLFSEBDW-UHFFFAOYSA-M
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Description

Acid Green 16 is a water-soluble, green synthetic dye belonging to the anthraquinone chemical class, valued in research for its distinct spectral properties and staining capabilities. Its primary research application is in the textile industry, where it serves as a model compound for studying dyeing kinetics, color fastness, and the development of eco-friendly dyeing processes on protein-based fibers like wool and silk. The mechanism of action involves electrostatic interactions between the sulfonic acid groups of the dye and the protonated amino groups on the fibrous substrate, facilitating strong adsorption. Beyond textiles, this compound is a vital tool in biological and histological research, where it acts as a counterstain in complex staining protocols to provide contrast and highlight specific tissue components, particularly collagen and cytoplasmic elements, under microscopic examination. Its well-defined structure and consistent performance make it an excellent standard for analytical method development, including chromatography and spectrophotometry. This product is offered as a high-purity, well-characterized material to ensure reproducible and reliable results in controlled laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H33N2NaO6S2 B072662 Acid green 16 CAS No. 1325-44-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O6S2.Na/c1-5-32(6-2)25-13-9-22(10-14-25)31(23-11-15-26(16-12-23)33(7-3)8-4)30-21-28(41(37,38)39)20-24-19-27(40(34,35)36)17-18-29(24)30;/h9-21H,5-8H2,1-4H3,(H-,34,35,36,37,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGCNDBLFSEBDW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C4C=CC(=CC4=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901340400
Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
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Molecular Weight

616.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3369-56-0, 12768-78-4
Record name Acid Green Pure V
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Record name Acid green 16
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Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
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Record name Ethanaminium, N-[4-[[4-(diethylamino)phenyl](3,6-disulfo-1-naphthalenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
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Record name Hydrogen [4-[4-(diethylamino)-α-(3,6-disulphonato-1-naphthyl)benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt
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Record name C.I. Acid Green 16
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Advanced Synthetic Methodologies and Material Development for Acid Green 16

Molecularly Imprinted Polymer (MIP) Synthesis for Acid Green 16 Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites that are complementary in shape, size, and chemical functionality to a target molecule. uclan.ac.ukrsc.org This is achieved by polymerizing functional monomers and cross-linking agents in the presence of a template molecule—in this case, this compound. chinesechemsoc.org Subsequent removal of the template leaves behind specific cavities capable of selectively rebinding the target molecule. uclan.ac.uk These polymers serve as robust and stable synthetic alternatives to natural receptors, making them ideal for applications like solid-phase extraction (SPE) and chemical sensing. researchgate.netnih.govresearchgate.net

Precision Bulk Polymerization Techniques for this compound MIPs

Bulk polymerization is a straightforward and widely used method for preparing MIPs due to its simplicity. mdpi.com In this technique, the template (this compound), a functional monomer, a cross-linker, and a polymerization initiator are dissolved in a porogenic solvent, which helps to form a porous polymer structure. researchgate.netnih.govmdpi.com The mixture is then polymerized via thermal or UV irradiation to form a solid polymer block. mdpi.com This block is subsequently ground and sieved to obtain particles of a desired size, though this mechanical process can sometimes damage a portion of the recognition sites. chromatographyonline.com

Research into MIPs for this compound (AG16) has successfully utilized bulk polymerization to create highly effective polymers. researchgate.netnih.gov A notable synthesis involved using AG16 as the template, 1-vinylimidazole (B27976) as the functional monomer, ethylene-glycol-dimethacrylate (EGDMA) as the cross-linker, and 2,2′-azobis(2-methylpropionitrile) (AIBN) as the initiator, with methanol (B129727) serving as the solvent. researchgate.netnih.govresearchgate.net The resulting MIP demonstrated excellent performance, with a rebinding capacity of 83% and a high imprinting factor of 6.91, indicating strong and specific binding to AG16 compared to a non-imprinted control polymer. researchgate.netresearchgate.net

Component Role in Synthesis Example Compound
TemplateThe molecule that creates the specific binding cavity.This compound
Functional MonomerInteracts with the template to form a pre-polymerization complex.1-Vinylimidazole
Cross-linking AgentForms the rigid polymer backbone and stabilizes the imprinted cavities.Ethylene glycol dimethacrylate (EGDMA)
InitiatorStarts the polymerization reaction.2,2'-Azobisisobutyronitrile (AIBN)
Porogen (Solvent)Solubilizes components and helps form a porous structure.Methanol

In-situ Polymerization Strategies on Transducer Surfaces for this compound Sensing

For sensing applications, MIPs can be synthesized directly onto the surface of a transducer, such as an optical fiber or an electrode, using in-situ polymerization. This strategy creates a thin, selective recognition film that can directly translate a binding event into a measurable signal. This approach is advantageous for creating sensors with rapid response times and high sensitivity. rsc.orgsemi.ac.cn

The development of optical sensors for textile dyes like this compound is a promising application of this technology. researchgate.net For instance, MIPs have been integrated with evanescent wave fiber optic sensors for dye detection. unesp.br In such a system, the MIP for AG16 would be polymerized on the fiber's surface. When AG16 from a sample binds to the imprinted cavities, it changes the refractive index at the fiber's surface, altering the propagation of light through the fiber and generating a quantifiable signal. unesp.br This direct integration of the recognition element with the signal transducer simplifies sensor design and can lead to highly sensitive and selective analytical devices. researchgate.netsemi.ac.cn

Rational Design and Selection of Functional Monomers and Cross-linking Agents

The performance of a MIP is critically dependent on the choice of functional monomer and cross-linker. The rational design of these components is based on the chemical properties of the template molecule, this compound.

Functional Monomer Selection: The functional monomer is chosen based on its ability to form strong, yet reversible, non-covalent interactions (e.g., hydrogen bonding, ionic, or hydrophobic interactions) with the template molecule. rsc.org this compound is an anionic dye with two sulfonate groups. nih.govsmolecule.com The successful use of 1-vinylimidazole, a basic monomer, in MIP synthesis for AG16 suggests that a primary interaction mechanism is an acid-base ionic interaction between the monomer and the sulfonate groups of the dye. researchgate.netnih.gov Computational modeling can also be employed to screen various functional monomers and predict the stability of the template-monomer complex, streamlining the development process. mdpi.com

Cross-linking Agent Selection: The cross-linker's role is to provide mechanical stability to the polymer matrix, ensuring the imprinted cavities retain their shape after the template is removed. uclan.ac.uk Ethylene glycol dimethacrylate (EGDMA) is a common cross-linker used in AG16 MIP synthesis. researchgate.netnih.gov It provides a rigid, three-dimensional network. fishersci.be The molar ratio of functional monomer to cross-linker is a crucial parameter that must be optimized to balance polymer rigidity with the flexibility needed for the template to enter and exit the binding sites.

Template-Guided Material Fabrication Utilizing this compound

Beyond being a target for detection, this compound has been ingeniously used as a "soft template" or a structure-directing agent in the fabrication of advanced materials, particularly conducting polymer nanostructures. In this approach, the dye molecules self-assemble into a specific morphology that guides the polymerization of another material around them.

This compound as a Directing Agent in Nanostructure Synthesis (e.g., Polyaniline Hollow Nanotubes)

A significant application of this compound as a soft template is in the acid-free, in-situ synthesis of polyaniline hollow nanotubes (PANI-HNTs). rsc.orgnih.govnih.gov In this process, AG dye crystals act as a template around which aniline (B41778) monomers polymerize. rsc.orgresearchgate.net After polymerization, the AG template is washed away, leaving behind hollow nanotubes of polyaniline. tandfonline.com

This method is notable because it avoids the use of harsh acids typically required for PANI synthesis and does not require a hard template, which would necessitate complex removal steps that could damage the final nanostructure. rsc.orgresearchgate.net The resulting PANI-HNTs exhibit a high surface area and unique properties derived from their nanoscale, hollow structure. nih.gov Characterization has shown these nanotubes to have external diameters of 50–60 nm and internal diameters of 5–10 nm. nih.govnih.gov In a dual-purpose application, these synthesized PANI-HNTs have then been used as effective adsorbents for removing both anionic dyes like this compound itself and cationic dyes from aqueous solutions. rsc.orgnih.gov

Parameter Description Finding
Synthesis Method Soft-template guided in-situ polymerization.Acid green crystals act as a template for aniline polymerization. rsc.orgnih.gov
Resulting Material Polyaniline Hollow Nanotubes (PANI-HNTs).High surface area nanostructure. nih.gov
External Diameter The outer dimension of the synthesized nanotubes.50–60 nm. nih.govnih.gov
Internal Diameter The inner dimension of the hollow nanotubes.5–10 nm. nih.govnih.gov
Application Adsorption of pollutants from water.Effective for removing both anionic (AG) and cationic (MB) dyes. nih.gov

Soft Templating Approaches for Advanced Polymeric Materials

The use of this compound in synthesizing PANI-HNTs is a prime example of a soft templating approach. researchgate.net This method relies on the self-assembly of molecules (like surfactants or, in this case, the dye itself) into ordered structures that serve as a mold for material synthesis. researchgate.nettandfonline.com Unlike hard templating, which uses solid, pre-fabricated molds, soft templating is more versatile and allows for the creation of a wide range of morphologies with simpler processing. researchgate.net

The AG dye molecules first self-assemble, and then the polymerization of aniline occurs at the surface of this assembly. rsc.org This process is a green and efficient route to producing nanostructured conducting polymers. tandfonline.com The dual role of the dye, first as a structure-directing agent and then as a target molecule for adsorption by the newly created material, highlights an innovative and sustainable strategy in materials science. rsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis and Material Engineering

The core tenets of green chemistry provide a framework for redesigning the synthesis of this compound to be more sustainable. These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, and using renewable feedstocks. dsmz.decenmed.comwikipedia.org

Sustainable Synthetic Protocols for Reduced Environmental Impact

Traditional synthesis methods for triphenylmethane (B1682552) dyes often rely on petroleum-derived precursors and generate considerable waste. guidetopharmacology.orgfishersci.co.uk The development of sustainable protocols focuses on reimagining these methods from the ground up, targeting key areas for improvement.

Renewable Feedstocks and Safer Reagents: A significant step towards sustainability is the replacement of petroleum-based starting materials with renewable alternatives. Research into the biosynthesis of foundational chemicals for dyes, such as producing aminobenzoic acid from simple carbohydrates like glucose via microbial fermentation, presents a viable pathway. guidetopharmacology.org This approach not only reduces reliance on fossil fuels but can also significantly lessen environmental pollution. guidetopharmacology.org Furthermore, employing safer, less hazardous reagents is critical. For instance, using hydrogen peroxide as an oxidizing agent is a hallmark of green synthesis, as its only byproduct is water. americanelements.comuni.lu This contrasts sharply with traditional oxidants that can produce toxic byproducts.

Greener Solvents and Reaction Conditions: The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Green chemistry promotes the use of safer solvents like water or, in some advanced applications, supercritical fluids, which can replace toxic and volatile organic compounds. americanelements.comthegoodscentscompany.comwikipedia.org Conducting reactions under milder, energy-efficient conditions, such as at ambient temperature and pressure, further contributes to a more sustainable process. thegoodscentscompany.com The use of techniques like low-temperature microreactors can drastically cut energy demands. thegoodscentscompany.com

The table below contrasts traditional synthesis features with those of a potential green protocol for dyes in the class of this compound.

FeatureTraditional Synthetic ProtocolGreen Synthetic Protocol
Starting Materials Petroleum-derived (e.g., benzene (B151609), aniline) guidetopharmacology.orgBio-based, renewable (e.g., glucose-derived intermediates) guidetopharmacology.org
Solvents Volatile Organic Compounds (VOCs)Water, Supercritical Fluids, Ionic Liquids americanelements.comthegoodscentscompany.comereztech.com
Oxidizing Agents Harsh, toxic oxidantsHydrogen Peroxide (H₂O₂), Oxygen (O₂) americanelements.comuni.lu
Byproducts Significant, often hazardous wasteMinimal waste, benign byproducts (e.g., water) americanelements.com
Energy Usage High temperature and pressureAmbient temperature and pressure, energy-efficient methods thegoodscentscompany.com

Development of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, which minimizes waste and energy consumption. wikipedia.orgthegoodscentscompany.com

Biocatalysis: The use of enzymes and whole-cell biocatalysts offers an environmentally friendly alternative to traditional chemical catalysis. uni.lu Biocatalytic processes are highly selective and operate in aqueous environments under mild conditions, often eliminating the need for protecting groups and reducing the formation of byproducts. wikipedia.orguni.lunih.gov Enzymes such as laccases, peroxidases, and reductases have been identified as effective in the transformation of triphenylmethane dyes, suggesting their potential application in novel synthetic or modification pathways. fishersci.cawikipedia.org The development of biocatalytic cascades, where multiple enzymatic steps occur in a single pot, further enhances process efficiency. nih.gov

Nanocatalysis: Nanoparticles are gaining attention as highly effective catalysts due to their large surface-area-to-volume ratio, which can significantly increase reaction rates. americanelements.comfishersci.ca For dye-related applications, nanocatalysts made from materials like titanium dioxide (TiO₂), zinc oxide (ZnO), iron, and silver have shown promise. fishersci.canih.govfishersci.ca A particularly green approach is the phytosynthesis of these nanoparticles, which uses plant extracts as reducing and capping agents, offering a more sustainable production method for the catalysts themselves. americanelements.comfishersci.ca Studies have shown that biologically synthesized silver nanoparticles can exhibit superior catalytic activity in dye transformations compared to their chemically synthesized counterparts. nih.gov

Advanced Catalytic Systems: Innovations in catalyst design are leading to more robust and recyclable systems. This includes the development of magnetic solid acid catalysts, such as hercynite-based systems, which can be easily separated from the reaction mixture using a magnet and reused, reducing waste and cost. nih.gov Other advanced systems involve designing catalysts for use in alternative green media. For example, catalysts have been developed to function efficiently in polyethylene (B3416737) glycol (PEG) or amino acid-derived ionic liquids, which are themselves more environmentally benign and can facilitate catalyst recycling. ereztech.comfishersci.ca

The table below summarizes various novel catalytic systems and their green chemistry advantages.

Catalytic SystemExamplesKey Green Chemistry Advantages
Biocatalysts Laccases, Peroxidases, Immobilized Enzymes nih.govfishersci.caHigh selectivity, mild reaction conditions (water, ambient temp.), biodegradable, from renewable sources. wikipedia.orguni.lu
Nanocatalysts TiO₂, ZnO, Phytosynthesized Iron & Silver Nanoparticles americanelements.comnih.govfishersci.caHigh catalytic activity, enhanced reaction rates, potential for green synthesis of the catalyst itself. fishersci.canih.gov
Recyclable Catalysts Magnetic Solid Acids, Phase-Transfer Catalysts americanelements.comnih.govEasy separation and reuse, minimizes waste, reduces overall process cost. ereztech.comnih.gov
Catalysts in Green Solvents Catalysts for Ionic Liquids or PEG media ereztech.comfishersci.caEliminates need for volatile organic solvents, enhances catalyst stability and recyclability. ereztech.com

Environmental Remediation and Degradation Pathways of Acid Green 16

Advanced Oxidation Processes (AOPs) for Acid Green 16 Abatement

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like this compound into simpler, less harmful substances. researchgate.netresearchgate.net The application of AOPs, such as photocatalysis and Fenton-based processes, has been investigated for the effective degradation of this persistent dye. researchgate.netresearchgate.net

Photocatalytic Degradation Mechanisms of this compound

Photocatalysis is an AOP that utilizes a semiconductor catalyst, typically a metal oxide, and a source of light energy (such as UV or solar light) to generate hydroxyl radicals. researchgate.net When the semiconductor absorbs photons with energy equal to or greater than its band gap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers migrate to the catalyst surface and initiate redox reactions with adsorbed water and oxygen molecules to produce reactive oxygen species, including hydroxyl radicals, which then attack the dye molecules. tandfonline.commdpi.com

Titanium dioxide (TiO₂) is a widely studied photocatalyst due to its high chemical stability, non-toxicity, and cost-effectiveness. rsc.orgnih.gov In the context of this compound degradation, aqueous heterogeneous solutions containing TiO₂ have proven effective under illumination. Research has shown that a solution with an initial this compound concentration of 9 x 10⁻⁴ M can be completely decolonized in 30 minutes, with 90% degradation achieved within 3 hours using a TiO₂ photocatalyst. researchgate.net

The photocatalytic activity of TiO₂ can be further enhanced by doping it with noble metals such as Platinum (Pt), Gold (Au), or Palladium (Pd). Studies on the photo-oxidation of this compound have indicated that the highest photonic efficiency is achieved with metal deposition levels of less than 1 wt%. researchgate.net These metals act as electron traps, promoting charge separation and reducing the recombination rate of electron-hole pairs, thereby increasing the quantum yield of the photocatalytic process.

Zinc oxide (ZnO) has emerged as a promising alternative to TiO₂ for photocatalytic applications. It possesses a similar wide band gap (3.37 eV) and in some cases, demonstrates greater quantum efficiency. researchgate.nettandfonline.com The photocatalytic degradation of this compound has been successfully carried out in an aqueous suspension of ZnO irradiated with UV light. researchgate.net The mechanism involves the generation of electron-hole pairs upon UV irradiation, leading to the formation of hydroxyl radicals that drive the degradation of the dye. Studies have indicated that ZnO can be more efficient than TiO₂ for the degradation of certain dyes. researchgate.net

The process begins with the adsorption of the dye onto the surface of the ZnO particles. Under UV light, the catalyst becomes activated, initiating the oxidative breakdown of the dye's chromophoric structure, leading to decolorization and eventual mineralization. researchgate.net

The efficiency of the photocatalytic degradation of this compound is contingent on several operational parameters. Optimizing these factors is critical for maximizing the degradation rate.

pH : The pH of the solution significantly influences the surface charge of the photocatalyst and the dye molecule itself, affecting the adsorption process. For ZnO-mediated degradation of this compound, the kinetics were found to follow the order of alkaline > acidic > neutral. researchgate.net In TiO₂ systems for other acid dyes, an acidic pH (e.g., 3.6) is often found to be optimal, as it promotes a positive surface charge on the catalyst, enhancing the adsorption of anionic dye molecules. mdpi.comeeer.org

Catalyst Loading : The concentration of the photocatalyst is a crucial variable. An increase in catalyst dosage generally increases the number of active sites available for photoreaction, thus enhancing the degradation rate. However, beyond an optimal concentration, the solution becomes more turbid, which can scatter the UV light and reduce its penetration, leading to a decrease in efficiency. mdpi.comacs.org For the degradation of other dyes with ZnO, an optimal loading of 0.5 g was identified for achieving maximum degradation. researchgate.net

Light Intensity : The rate of degradation is proportional to the light intensity up to a certain point. Higher light intensity increases the rate of electron-hole pair generation, leading to a higher concentration of hydroxyl radicals and thus a faster reaction. eeer.org However, at very high intensities, the rate may become independent of light intensity as other factors, such as mass transfer, become rate-limiting.

Optimization of Parameters for Photocatalytic Dye Degradation
ParameterEffect on Degradation RateOptimal Condition Remarks
pHAffects catalyst surface charge and dye speciation.For ZnO/AG16, alkaline conditions are favorable. researchgate.net For TiO₂/acid dyes, acidic pH is often optimal due to enhanced electrostatic attraction. mdpi.com
Catalyst LoadingIncreases with dosage to an optimum, then decreases.Excess catalyst can lead to light scattering and particle agglomeration, reducing the active surface area. acs.org
Light IntensityIncreases with intensity up to a saturation point.At high intensity, the reaction can become limited by other factors like catalyst surface area or reactant concentration. eeer.org

The ultimate goal of AOPs is the complete mineralization of the organic pollutant into carbon dioxide (CO₂), water (H₂O), and simple inorganic ions. mdpi.com The degradation pathway of this compound involves multiple steps, starting with the cleavage of the chromophore, which leads to decolorization. This is followed by the breakdown of aromatic intermediates.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Chemical Oxygen Demand (COD) analysis are used to monitor the degradation process. researchgate.net A decrease in COD indicates the reduction of organic content in the solution. Complete mineralization is confirmed when the COD value approaches zero. researchgate.net While specific intermediates for this compound are not detailed in the provided search results, studies on other complex dyes using techniques like Gas Chromatography-Mass Spectrometry (GC/MS) have identified smaller aromatic compounds, such as naphthalene (B1677914) and benzene (B151609) derivatives, and organic acids as common degradation products before final mineralization. researchgate.net For sulfur-containing dyes, the process also results in the formation of sulfate (B86663) ions. researchgate.net

Fenton and Fenton-like Processes for this compound Treatment

The Fenton process is another powerful AOP that utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The primary reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This process is highly effective for degrading recalcitrant organic compounds. nih.gov The efficiency of the Fenton process is strongly pH-dependent, with optimal performance typically observed in acidic conditions (around pH 3). researchgate.net At higher pH values, iron precipitates as ferric hydroxide, reducing the availability of the catalyst and inhibiting radical generation. researchgate.net

Studies have shown that combining the Fenton reagent with photocatalysis can enhance the degradation of this compound. researchgate.netresearchgate.net In such photo-Fenton systems, the photoreduction of Fe³⁺ back to Fe²⁺ can occur on the semiconductor surface, regenerating the catalyst and allowing for a continuous cycle of hydroxyl radical production. This synergy often leads to higher degradation rates than either process alone. nih.gov The degradation efficiency is influenced by the concentrations of both Fe²⁺ and H₂O₂. An excess of H₂O₂ can act as a scavenger for hydroxyl radicals, thereby reducing the process efficiency. researchgate.net

Factors Affecting Fenton Process Efficiency for Dye Degradation
ParameterInfluence on DegradationTypical Optimal Conditions
Solution pHCrucial for keeping iron soluble and generating radicals.Acidic range, typically pH 3. researchgate.net
Fe²⁺ ConcentrationCatalyzes H₂O₂ decomposition to form •OH.An optimal concentration exists; excess can contribute to sludge. researchgate.net
H₂O₂ ConcentrationSource of hydroxyl radicals.Increases degradation up to a point; excess can scavenge •OH. researchgate.net
Homogeneous and Heterogeneous Fenton Systems

The Fenton process is an advanced oxidation process (AOP) that generates highly reactive and non-selective hydroxyl radicals (HO•) capable of degrading recalcitrant organic pollutants like this compound. mdpi.comresearchgate.net This process relies on the reaction between hydrogen peroxide (H₂O₂) and an iron catalyst. mdpi.com

In homogeneous Fenton systems , the catalyst consists of dissolved iron salts, typically ferrous iron (Fe²⁺), in an aqueous solution. mdpi.com This method is characterized by high reaction rates and efficiency due to the excellent availability of the iron ions for reaction with H₂O₂. mdpi.com However, its practical application is limited by several drawbacks. The process is most effective within a narrow and highly acidic pH range (around 3.0), and it generates a substantial amount of iron-containing sludge that requires costly secondary treatment and disposal. researchgate.netresearchgate.net

To overcome these limitations, heterogeneous Fenton systems have been developed. In this approach, the iron catalyst is immobilized onto a solid support material, such as clays, zeolites, or metal oxides. researchgate.netrsc.org This strategy offers significant advantages, including the ability to operate over a broader pH range, a significant reduction in sludge production, and the potential for easy separation, recovery, and reuse of the catalyst. researchgate.netrsc.org Research on various azo dyes has demonstrated the efficacy of heterogeneous catalysts like Fe₃O₄/montmorillonite and nanostructured Fe-CeO₂ solid solutions. researchgate.netrsc.org While the reaction rates in heterogeneous systems can sometimes be slower than in their homogeneous counterparts, their enhanced stability and reusability present a more sustainable and economically viable option for wastewater treatment. mdpi.comresearchgate.net

Enhanced Oxidation through Photo-Fenton and Sono-Fenton Approaches

To improve the efficiency of the conventional Fenton process, it can be enhanced with external energy sources such as light or sound waves.

The Photo-Fenton process integrates the Fenton reaction with ultraviolet (UV) or visible light irradiation. mdpi.com This addition of light energy significantly accelerates the degradation of organic compounds through two primary mechanisms: the photoreduction of ferric ions (Fe³⁺) back to the catalytically active ferrous form (Fe²⁺), and the direct photolysis of hydrogen peroxide, both of which generate additional hydroxyl radicals. mdpi.comijcps.org This enhancement leads to substantially higher degradation and decolorization rates compared to the standard Fenton reaction. researchgate.net Specific studies have been conducted on the removal of this compound using a modified photo-Fenton process, which employed UV radiation with sodium percarbonate as a solid, alternative source for hydrogen peroxide. researchgate.net In a related UV/H₂O₂ process, a 99.8% removal of this compound was achieved, demonstrating the high efficiency of photo-assisted oxidation. researchgate.net

The Sono-Fenton approach combines the Fenton process with high-frequency ultrasound. The primary mechanism of sonolysis is acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. mdpi.com This collapse creates localized "hot spots" with extremely high temperatures and pressures, leading to the thermal decomposition of water and H₂O₂ to produce more hydroxyl radicals. semanticscholar.org Furthermore, the ultrasound waves improve the mass transfer of reactants and help maintain the activity of solid catalysts by preventing surface fouling. semanticscholar.org The combination of sonication and the Fenton reaction often produces a synergistic effect, resulting in faster and more complete mineralization of dyes than either process could achieve alone. mdpi.comucv.ro Research on azo dyes indicates that the efficiency of the Sono-Fenton process is highly dependent on operational parameters such as pH (with acidic conditions of 2-3 being optimal), temperature, and the dosages of the Fenton reagents. semanticscholar.org

Table 1: Research Findings on Advanced Oxidation Processes for this compound Removal

Process Reagents/Conditions Initial Concentration Removal Efficiency Reference
UV/H₂O₂ H₂O₂: 250 mg/dm³; pH 6; 30 min 100 mg/dm³ 99.85% researchgate.net
Photo-Fenton UV radiation, Sodium Percarbonate 100 mg/dm³ High discoloration reported researchgate.net

Ozonation and Electrochemical Oxidation Techniques

Electrochemical oxidation is a clean and versatile technology for wastewater treatment that can degrade pollutants without the need for additional chemical reagents. ijcce.ac.ir The process occurs at the surface of an anode, where organic molecules are either oxidized directly through electron transfer to the electrode or indirectly by potent oxidizing species generated in situ, such as hydroxyl radicals. researchgate.net The choice of anode material is a critical factor determining the process's efficiency. Materials with high oxygen evolution overpotential, such as lead oxide coated titanium (Ti/PbO₂), have proven to be highly effective for the complete degradation of dyes. researchgate.net Research on the electrochemical treatment of acid green dyes has demonstrated the potential for complete removal of both color and chemical oxygen demand (COD) under optimized operational conditions. researchgate.net

Synergistic Effects in Combined Advanced Oxidation Systems

The integration of two or more advanced oxidation processes (AOPs) can create synergistic effects, leading to significantly enhanced degradation and mineralization efficiencies compared to the individual processes applied separately. ijcce.ac.ir The primary goal of combining AOPs is to increase the production rate of highly reactive free radicals, thereby accelerating the oxidation of target pollutants. ijcce.ac.ir

Bioremediation and Biosorption Studies of this compound

Biological methods offer an environmentally friendly and cost-effective alternative to conventional physicochemical treatments for dye-laden wastewater.

Biosorption is a passive process where pollutants like this compound are sequestered from an aqueous solution by binding to the surface of biological materials, known as biosorbents. researchgate.net A wide range of abundant and low-cost natural materials have been investigated for this purpose, including low-moor peat, smectite clay, and residues such as volcanic rock powder. researchgate.netresearchgate.net The efficiency of biosorption is governed by the physicochemical characteristics of the biosorbent (e.g., surface area, porosity, and the presence of active functional groups) and the operational conditions of the system (e.g., pH, temperature, contact time, and initial dye concentration). researchgate.net Research has demonstrated the high potential of these materials; for instance, volcanic rock powder was found to have an adsorption capacity of 49.1 mg/g for this compound, achieving a removal of 97.6%. researchgate.net

Bioremediation involves the use of living microorganisms, primarily bacteria and fungi, to actively degrade hazardous organic compounds into simpler, less toxic substances through their metabolic processes. mdpi.com This approach is widely regarded as a sustainable technology for pollution control. mdpi.comtandfonline.com Microorganisms can metabolize dyes under different environmental conditions, including both aerobic (with oxygen) and anaerobic (without oxygen) systems. mdpi.com For many complex dyes, a sequential anaerobic-aerobic treatment is considered the most effective strategy. The initial, often rate-limiting, step of breaking down the complex chromophore (like the azo bond cleavage) occurs under anaerobic conditions, followed by the degradation of the resulting aromatic intermediates under aerobic conditions. mdpi.com

Table 2: Biosorption Capacities of Various Materials for this compound

Biosorbent Adsorption Capacity (qm) Removal Efficiency Reference
Volcanic Rock Powder 49.1 mg/g 97.6% researchgate.net
Low-moor Peat 11.7 mg/g Not specified researchgate.net
Smectite Clay 1.1 mg/g Not specified researchgate.net

Microbial Degradation Pathways and Mechanisms

The microbial degradation of this compound, a triphenylmethane (B1682552) dye, involves the metabolic breakdown of its complex chromophoric structure into smaller, non-toxic, and often colorless molecules. nih.gov Bacteria and fungi are the key players in this process, with bacteria often being favored in bioremediation research due to their rapid growth, adaptability, and relative ease of cultivation. nih.gov

The degradation pathway typically initiates with an attack on the central triphenylmethane structure or the associated aromatic rings. This is accomplished through a series of enzymatic reactions that can proceed under either anaerobic or aerobic conditions. mdpi.com While pure microbial strains can be effective, studies have frequently shown that mixed microbial consortia exhibit superior degradation capabilities. nih.gov This enhanced performance is attributed to metabolic synergy, where different species in the community carry out different steps of the degradation pathway, leading to a more complete and efficient breakdown of the parent dye molecule and its intermediates. nih.gov

The mechanism underlying microbial degradation is enzymatic biotransformation, where specific enzymes produced by microorganisms catalyze the conversion of complex dye molecules into simpler products. researchgate.netnih.gov For the breakdown of various classes of synthetic dyes, a range of extracellular oxidative enzymes are of critical importance, including laccases, lignin (B12514952) peroxidases (LiP), and manganese peroxidases (MnP). mdpi.comnih.gov These enzymes are not highly specific and act by generating free radicals that can attack and destabilize the dye's chromophore. nih.gov In the specific case of azo dyes, a different class of enzymes, azoreductases, plays a pivotal role by reductively cleaving the characteristic azo bond (-N=N-), which is the primary step in their decolorization. mdpi.comnih.gov

Research on the degradation of this compound by the white-rot fungus Trametes versicolor has shown that the intact fungal culture was more effective at degradation than its isolated laccase enzyme. researchgate.net This suggests that a complex and synergistic enzymatic system, possibly involving multiple enzymes, is responsible for the complete biotransformation of the dye. researchgate.net The ultimate aim of enzymatic biotransformation is the complete mineralization of the organic dye into benign end-products such as carbon dioxide, water, and mineral salts. nih.gov

Genetic Engineering for Enhanced Acid Resistance in Bioremediating Organisms

The bioremediation of effluents containing acid dyes like this compound is often challenged by the low pH of the environment, which can be inhibitory to microbial activity. While direct genetic engineering of microorganisms for the specific degradation of this compound is not extensively documented, significant progress has been made in enhancing the acid resistance of relevant bacteria, which is a crucial first step. Synthetic biology offers promising tools to engineer robust microbial strains for sustainable and eco-friendly bioremediation. researchgate.net

Research into biomining organisms, which thrive in highly acidic conditions, provides a valuable model. For instance, CRISPR-dCas9 and all-in-one CRISPR-Cas9 systems have been successfully established for gene knockdown and efficient genome editing in Acidithiobacillus ferridurans, a key bacterium in biomining. researchgate.netnih.gov These genetic tools have been used to achieve seamless gene deletion, promoter substitution, and the insertion of exogenous genes. nih.gov Through such modifications, engineered strains have demonstrated the ability to maintain their primary metabolic functions (e.g., metal recovery) while significantly reducing the production of excess sulfuric acid and iron ions, thereby mitigating environmental toxicity. researchgate.netnih.gov These advanced CRISPR systems serve as powerful platforms for studying gene functions and developing recombinant microorganisms with traits desirable for bioremediation in acidic industrial wastewater. researchgate.netnih.gov The ability to downregulate specific genes or introduce new functionalities could pave the way for creating strains that are not only resistant to acidic dye baths but are also equipped with enzymatic pathways for dye degradation.

Biosorption Using Natural and Engineered Materials

Biosorption is an effective and widely studied technique for removing dyes from wastewater due to its cost-effectiveness, simplicity, and the availability of various adsorbent materials. mdpi.comrsc.org This process involves the accumulation of contaminants onto the surface of a solid adsorbent material through physical or chemical interactions. rsc.org

Agricultural waste and other plant-derived materials are attractive low-cost adsorbents for dye removal. scispace.com Their effectiveness stems from the presence of functional groups in their primary components, such as cellulose (B213188) and lignin, which can bind dye molecules.

In a study investigating the removal of this compound, fibers extracted from banana leaves, stems, and stalks were utilized as bio-adsorbents. The kinetic characteristics were determined at 25°C with an agitation speed of 200 rpm. The research demonstrated that these natural fibers could effectively remove the dye from aqueous solutions, with performance varying based on the initial dye concentration. researchgate.net

Adsorption Capacity of Banana Fiber Sorbents for this compound researchgate.net
Sorbent SourceInitial Dye Concentration (ppm)Adsorption Capacity (mg/g) after ~3 hours
Banana Leaves750~12.5
1000~16.0
1500~18.5
Banana Stem750~11.0
1000~14.0
1500~17.5
Banana Stalk750~11.5
1000~14.5
1500~18.0

Natural geological materials like peat and clay minerals have been investigated as effective sorbents for acid dyes due to their chemical composition and structural properties.

Low-moor peat, an organogenic sedimentary rock, contains fulvic and humic acids with –COOH and –OH functional groups that are primary centers for sorption. ros.edu.plresearchgate.net Smectite clays, a type of clay mineral, possess a layered structure and can adsorb molecules through ion exchange and surface interactions. ros.edu.plnih.gov Studies on the sorption of this compound onto smectite clay and low-moor peat co-occurring in a lignite (B1179625) mine demonstrated significant removal efficiency. The amount of dye bound to smectite clay ranged from 0.016 to 12.070 mg/g, corresponding to a removal percentage of 88.89% to 61.21% for initial dye concentrations between 1 and 1000 mg/dm³. ros.edu.pl The sorption capacity of clay can be further enhanced through thermal activation, which increases porosity and surface area. ros.edu.pl

Sorption of this compound onto Smectite Clay ros.edu.pl
Initial Dye Concentration (mg/dm³)Amount of Dye Bound (mg/g)Percentage Dye Removal (%)
10.01688.89
100012.07061.21

Synthetic polymers offer high versatility as adsorbents due to their tunable properties, high surface area, and controlled pore structures. rsc.org

Molecularly Imprinted Polymers (MIPs): MIPs are tailor-made polymers with artificial receptor sites that exhibit high affinity and selectivity for a specific target molecule. nih.govresearchgate.net They are synthesized by polymerizing functional and cross-linking monomers in the presence of a template molecule—in this case, this compound. nih.gov Subsequent removal of the template leaves cavities that are complementary in shape, size, and functionality to the target dye. nih.gov

Research has demonstrated the successful synthesis of MIPs for this compound using 1-vinylimidazole (B27976) as the functional monomer and ethylene-glycol-dimethacrylate as the cross-linker. nih.govrsc.org These MIPs have shown excellent performance, with high rebinding percentages, significant imprinting factors, and the ability to selectively extract the dye even in the presence of other structurally similar dyes. nih.govrsc.org Their efficiency in solid-phase extraction from water samples has been reported to be near 100%, outperforming commercial SPE cartridges. nih.govresearchgate.net

Performance of Molecularly Imprinted Polymers (MIPs) for this compound Adsorption
ParameterReported ValueSource
Rebinding Percentage83% nih.govresearchgate.net
Imprinting Factor6.91 nih.govresearchgate.net
Imprinting Factor (vs. Direct yellow 50)2.6 rsc.orgrsc.org
Imprinting Factor (vs. Acid Blue 1)1.1 rsc.orgrsc.org
Recovery from Water Samples~100% nih.govresearchgate.net
Recovery from River Water92% to 98% researchgate.net

Polyaniline (PANI): Polyaniline is a conductive polymer that has gained attention as an adsorbent due to its easy synthesis, environmental stability, low cost, and unique chemical properties. rsc.org PANI can exist in different oxidation states, which influences its interaction with adsorbates. rsc.orgacs.org Nanostructured PANI, such as nanotubes, offers a high surface area, enhancing its adsorption capacity compared to conventional PANI powder. rsc.org

In one innovative approach, this compound itself was used as a soft template and structure-guiding agent for the acid-free synthesis of polyaniline hollow nanotubes (PANI-HNTs). rsc.org These PANI-HNTs were subsequently used as an effective adsorbent for the removal of both anionic dyes (like Acid Green) and cationic dyes from aqueous solutions. rsc.org This dual role of the dye as both a template and a target pollutant showcases a novel strategy in the development of advanced adsorbent materials. rsc.org

Environmental Fate and Ecotoxicological Research on this compound

The environmental impact of dyes is a significant concern due to their widespread use and the potential for release into aquatic systems.

Dyes are inherently designed to be stable against chemical and photolytic degradation to ensure their color fastness on materials like textiles. scbt.com This inherent stability, however, translates to high persistence when they are released into natural environments. scbt.com this compound, a triarylmethane dye, is characterized by a structure that can resist oxidation compared to other dye classes like azo dyes.

Its persistence in aquatic ecosystems is a concern, as it can lead to bioaccumulation in organisms, potentially moving up the food chain. scbt.comtandfonline.com Studies have noted that this compound has a harmful effect on aquatic organisms and may cause long-term adverse effects in the aquatic environment. researchgate.net While specific quantitative data on its environmental half-life and distribution are limited, the general properties of acid dyes suggest a low potential for biodegradation. scbt.com The presence of such dyes in water, even at low concentrations, is highly visible and can block sunlight penetration, thereby inhibiting photosynthesis in aquatic autotrophs. ros.edu.pl

Mutagenic and Genotoxicological Assessments of this compound

The assessment of the mutagenic and genotoxic potential of chemical compounds, including dyes like this compound, is a critical component of toxicological evaluation. Genotoxicity tests are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially more severe health outcomes. Standard screening for mutagenicity often begins with in vitro assays, such as the bacterial reverse mutation test, commonly known as the Ames test. sdc.org.uk This test uses specific strains of bacteria (e.g., Salmonella typhimurium) to identify a substance's ability to cause gene mutations. wikipedia.orggenetics-gsa.org

Information regarding the specific mutagenic and genotoxic profile of this compound is limited and presents some conflicting data. A Material Safety Data Sheet (MSDS) for this compound notes that "Mutagenicity data reported" and indicates "Possible risks of Irreversible effects," suggesting the existence of data pointing towards a potential hazard. cncolorchem.com However, this document does not provide the specific results of these studies. cncolorchem.com

Conversely, aggregated data from a large number of reports submitted to the European Chemicals Agency (ECHA) under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) framework indicate that this compound does not meet the criteria for hazard classification. nih.gov This discrepancy highlights the complexity of toxicological assessments and the potential for varied results depending on the specific tests conducted and data sources.

To establish a comprehensive genotoxic profile, a tiered testing strategy is typically employed. sdc.org.uk Positive results in an initial bacterial test like the Ames test would generally be followed by more complex in vitro tests using mammalian cells to assess for effects like chromosomal aberrations. sdc.org.uk If in vitro tests indicate a genotoxic potential, subsequent in vivo tests in animals may be performed to understand the effects in a whole organism. sdc.org.uk Publicly available studies detailing such a comprehensive assessment specifically for this compound are not readily found.

Summary of Reported Mutagenicity and Genotoxicity Information for this compound

Data SourceReported FindingDetails Provided
Material Safety Data Sheet (MSDS)Mutagenicity data reported; Possible risks of irreversible effects.Specific test results or conditions are not detailed. cncolorchem.com
ECHA C&L InventoryDoes not meet GHS hazard criteria.Based on an aggregation of 2011 reports from 2 notifications. nih.gov

Research on Aquatic Ecotoxicity and Long-Term Environmental Effects

The release of synthetic dyes into waterways is a significant environmental concern. Dyes can persist in the environment, and even at low concentrations, they can color water, which reduces sunlight penetration. frontiersin.org This can inhibit photosynthesis in aquatic plants, disrupting the base of the aquatic food chain. frontiersin.org

This compound has been specifically noted for its potential harm to the aquatic environment. Research on its degradation highlights that the dye is characterized by its harmful effect on aquatic organisms and may cause adverse effects in aquatic ecosystems. The presence of dyes like this compound in industrial wastewater has prompted extensive research into effective removal and degradation methods to mitigate this environmental impact.

The ecotoxicity of a chemical is typically evaluated by studying its effects on organisms from different trophic levels, such as algae (producers), daphnia (invertebrates), and fish (vertebrates). chemsafetypro.comeuropa.eu Acute toxicity is often measured as the concentration that is lethal to 50% of a test population (LC50) over a short period (e.g., 96 hours for fish), while chronic toxicity assesses longer-term effects on reproduction, growth, or survival (e.g., No Observed Effect Concentration or NOEC). chemsafetypro.comeuropa.eu

While general statements about the aquatic toxicity of this compound exist, specific, publicly available quantitative data, such as LC50 or NOEC values for various aquatic species, are scarce in the reviewed literature. The long-term environmental effects are linked to the dye's persistence and the potential for its breakdown products to bioaccumulate in organisms, which could disrupt food chains. frontiersin.org The complex structure of many synthetic dyes makes them resistant to natural degradation processes. frontiersin.org

Reported Aquatic Ecotoxicity and Potential Environmental Effects of this compound

Effect CategoryReported Observation or Potential EffectSource
General Aquatic ToxicityCharacterized as having a harmful effect on aquatic organisms.
Environmental ConcernPresence in industrial wastewater is a significant concern for aquatic life.
Ecosystem Impact (General for Dyes)Can reduce light penetration in water, inhibiting photosynthesis in aquatic flora. frontiersin.org
Long-Term Effects (General for Dyes)Potential for persistence and bioaccumulation of the dye or its degradation byproducts. frontiersin.org

Advanced Analytical Methodologies for Acid Green 16 Quantification and Structural Characterization

Spectroscopic Techniques for Analysis and Monitoring

Spectroscopic methods are fundamental tools for the analysis of Acid Green 16, offering rapid and often non-destructive ways to quantify its concentration and probe its chemical structure.

UV-Visible spectrophotometry is a widely used technique for monitoring the decolorization and degradation of this compound in aqueous solutions. The method is based on the principle that the dye exhibits strong absorbance at a specific wavelength in the visible region of the electromagnetic spectrum, which is attributable to its chromophoric structures. The degradation process is tracked by measuring the decrease in the intensity of this characteristic absorption peak over time. iwra.org

The percentage of decolorization, which serves as a proxy for degradation, can be calculated by monitoring the change in absorbance at the dye's maximum absorption wavelength (λmax). For instance, in photocatalytic degradation studies, samples are withdrawn at regular intervals, and their absorbance is measured. mdpi.com This approach allows for the kinetic analysis of the degradation process, often revealing that the reaction follows pseudo-first-order kinetics. researchgate.net The concentration of the dye can be determined from a calibration curve, but for degradation studies, the change in absorbance is often sufficient to quantify the efficiency of the removal process.

Table 1: Example of UV-Vis Spectrophotometry in Dye Degradation Monitoring

Parameter Description
Principle Measurement of light absorbance by the dye solution.
Monitored Feature Decrease in absorbance at the maximum wavelength (λmax) corresponding to the dye's color.
Application Tracking the efficiency and kinetics of decolorization in processes like photocatalysis, sonocatalysis, and biodegradation. iwra.orgmdpi.comresearchgate.net

| Calculation | Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100. mdpi.com |

While UV-Vis spectrophotometry is ideal for solutions, Diffuse Reflectance Spectrophotometry (DRS) is a powerful technique for the direct quantification of analytes on solid surfaces. A novel application of DRS has been developed for measuring this compound adsorbed onto a molecularly imprinted polymer (MIP). rsc.orgresearchgate.net This technique circumvents the traditional indirect method of measuring the remaining concentration in the solution by directly analyzing the dye-loaded solid material. rsc.org

In this method, the MIP with the adsorbed this compound is analyzed, and the instrument measures the diffusely reflected light. The Kubelka-Munk function is then applied to the reflectance data to establish a linear relationship with the concentration of the adsorbed dye. researchgate.net This approach has been successfully used to quantify this compound with high precision and accuracy. rsc.orgresearchgate.net

Table 2: Performance Characteristics of DRS Method for this compound Quantification on MIPs

Parameter Value Reference
Linear Concentration Range 1.0 µmol L⁻¹ to 10.0 µmol L⁻¹ rsc.orgresearchgate.net
Limit of Detection (LOD) 0.3 µmol L⁻¹ rsc.orgresearchgate.net
Limit of Quantification (LOQ) 1.0 µmol L⁻¹ rsc.orgresearchgate.net
Repeatability (RSD) < 4% rsc.orgresearchgate.net

| Reproducibility (RSD) | < 4% | rsc.orgresearchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural characterization of this compound. By analyzing the absorption of infrared radiation, FTIR provides a molecular fingerprint, revealing the presence of specific functional groups within the dye's structure. The Attenuated Total Reflectance (ATR) accessory is particularly useful as it allows for the analysis of solid or liquid samples with minimal preparation. science.govnih.gov

In the context of this compound, FTIR-ATR can be used to:

Identify Key Functional Groups: The spectrum of this compound would show characteristic absorption bands corresponding to its aromatic rings, sulfonate groups (SO₃⁻), and other structural features. For example, bands between 1352 and 798 cm⁻¹ are characteristic of sulfonate groups in similar dyes. researchgate.net

Confirm Adsorption/Binding: When this compound is adsorbed onto a material, changes in the FTIR spectrum, such as shifts in peak positions or changes in intensity, can confirm the interaction between the dye and the adsorbent surface.

Characterize Molecularly Imprinted Polymers (MIPs): FTIR is used to verify the successful synthesis of MIPs designed for this compound. By comparing the spectra of the polymer before and after template (dye) removal, researchers can confirm that the functional monomers have been successfully polymerized and that the template has been effectively extracted, leaving behind specific recognition sites.

Chromatographic and Mass Spectrometric Applications

For complex mixtures and detailed structural elucidation, chromatographic and mass spectrometric techniques are essential, providing separation capabilities and precise mass information that spectroscopic methods alone cannot offer.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of dye degradation processes. Unlike UV-Vis spectrophotometry, which measures the aggregate absorbance of all colored species, HPLC separates the parent dye from its various degradation intermediates and final non-colored byproducts. najah.edunih.gov This separation allows for the accurate quantification of the remaining parent compound and the tracking of the formation and subsequent disappearance of intermediates. researchgate.net

A typical HPLC method for dye analysis involves:

Separation: A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluent at one or more wavelengths.

Analysis: The degradation of this compound is observed as a decrease in the area of its corresponding chromatographic peak over time. Simultaneously, new peaks appearing at different retention times indicate the formation of degradation products. The complete disappearance of all peaks suggests full mineralization of the organic compound. researchgate.net

Mass Spectrometry (MS) is the definitive technique for determining the molecular weight and elucidating the structure of this compound and its transformation products. researchgate.net When coupled with a separation technique like HPLC (LC-MS), it provides unparalleled analytical power.

Tandem mass spectrometry (MS/MS) is particularly crucial for structural elucidation. In an MS/MS experiment, the molecular ion (or a protonated/deprotonated version) of the target compound is selected and fragmented. The resulting fragmentation pattern provides a wealth of structural information, acting as a chemical fingerprint that can be used to piece together the molecule's structure. tandfonline.com This is vital for identifying the unknown metabolites formed during degradation, where the cleavage of specific bonds (like the azo bond in azo dyes) leads to predictable fragment ions. By analyzing the mass-to-charge (m/z) ratio of the parent ion and its fragments, researchers can propose and confirm the structures of various intermediates, thereby mapping the entire degradation pathway. nih.govnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetonitrile

Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile organic compounds within a sample. The methodology involves a gas chromatograph, which separates compounds based on their physicochemical properties as they pass through a capillary column, and a mass spectrometer, which fragments the eluted compounds into ions and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

While specific studies on the volatile degradation products of this compound are not extensively detailed in the literature, the application of GC/MS to other dyes, such as indigo, demonstrates the technique's utility. In such studies, GC/MS has been instrumental in identifying oxidative degradation products, including compounds like 2-aminobenzoic acid, isatin, and isatoic anhydride. This is achieved through extraction and derivatization of the dye from a sample, followed by injection into the GC/MS system. The resulting mass spectra of the separated components are compared against spectral libraries (like NIST05) for positive identification.

For a compound like this compound, GC/MS or its more advanced variant, Pyrolysis-GC/MS, could be employed to study its thermal decomposition products. The process would involve heating the dye to induce degradation and then introducing the resulting volatile compounds into the GC/MS system. The identification of these degradation products is crucial for understanding the dye's stability, environmental fate, and the mechanisms by which it breaks down.

Novel Sensor Technologies and Optode Development for this compound

Recent advancements in sensor technology have focused on developing highly selective and sensitive methods for the detection and quantification of dyes like this compound in various matrices. These technologies offer rapid and often portable alternatives to traditional chromatographic techniques.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule. For this compound (AG16), MIPs have been synthesized using a bulk polymerization method with AG16 as the template molecule, 1-vinylimidazole (B27976) as the functional monomer, and ethylene-glycol-dimethacrylate as the cross-linker. After polymerization, the AG16 template is removed, leaving behind specific binding cavities.

These highly selective MIPs form the basis of novel optical sensors. When the MIP material is exposed to a sample containing this compound, the dye molecules rebind to the specific cavities. This binding event can be transduced into a measurable optical signal, such as a change in fluorescence or absorbance. Research has demonstrated that MIPs developed for this compound exhibit excellent performance, with high rebinding capacity and a significant imprinting factor, indicating a strong affinity and selectivity for the target dye over other structurally similar molecules. This makes MIP-based optical sensors a promising method for the determination of this compound in complex samples like textile effluents.

Table 1: Performance Characteristics of a Molecularly Imprinted Polymer for this compound

Parameter Value Description
Rebinding Capacity 83% The percentage of the target analyte (this compound) that binds to the MIP from a solution.
Imprinting Factor (IF) 6.91 The ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP), indicating the selectivity enhancement due to imprinting.
Selectivity High The MIP showed significantly higher binding for this compound compared to other textile dyes.
Application Water Samples Demonstrated recovery rates close to 100% in water samples, outperforming commercial SPE cartridges.

Electrochemical sensors offer a sensitive, rapid, and cost-effective approach for the quantification of electroactive compounds like many synthetic dyes. While specific sensors for this compound are an emerging area of research, the methodology for their development is well-established based on work with other dyes. These sensors typically utilize a modified electrode, such as a glassy carbon electrode (GCE), whose surface is functionalized to enhance sensitivity and selectivity.

Voltammetric techniques, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), are commonly employed. In this approach, a potential is applied to the electrode, and the resulting current from the oxidation or reduction of the target analyte (this compound) is measured. The peak current is proportional to the concentration of the dye in the sample. The development of such a sensor would involve optimizing parameters like the pH of the supporting electrolyte and the material used for electrode modification to achieve the lowest possible detection limit and a wide linear dynamic range.

Table 2: Typical Performance Parameters for Electrochemical Dye Sensors

Parameter Typical Range Description
Technique DPV or SWV Differential Pulse Voltammetry or Square Wave Voltammetry are often chosen for their high sensitivity.
Linear Range Nanomolar (nM) to Micromolar (µM) The concentration range over which the sensor's response is directly proportional to the analyte concentration.
Limit of Detection (LOD) Low Nanomolar (nM) The lowest concentration of the analyte that can be reliably detected by the sensor.
Selectivity Good to Excellent The ability to detect the target dye in the presence of other interfering substances.
Response Time Seconds to Minutes The time required for the sensor to provide a stable measurement.

Microscopic and Surface Analytical Techniques

The physical and chemical properties of materials used in sensor development, particularly MIPs, are critical to their performance. Advanced microscopic techniques provide invaluable insights into their structure and morphology.

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology of polymer materials. In the context of MIPs for this compound, SEM analysis is used to investigate the particle size, shape, and surface texture of both the imprinted (MIP) and non-imprinted (NIP) polymers.

Studies on MIPs for various dyes have shown that the MIP and NIP particles often exhibit similar morphologies, typically appearing as cluster-shaped submicron particles or having irregular shapes. However, despite morphological similarities, the imprinting process creates a higher specific surface area and porosity in the MIP compared to the NIP, which is a key indicator of successful template removal and the formation of accessible binding cavities. This difference in surface characteristics, observable through techniques often used in conjunction with SEM, is directly responsible for the MIP's enhanced binding capacity and selectivity.

Confocal Optical Microscopy is an advanced imaging technique that provides high-resolution, three-dimensional optical sectioning of a sample. This capability is particularly useful for the non-invasive analysis of MIP surfaces and internal structures. By using a fluorescently labeled template molecule during MIP synthesis, confocal microscopy can be used to directly visualize the distribution of the template within the polymer matrix.

This method allows for the in-situ imaging of the polymer before and after the template removal process. The change in fluorescence intensity provides direct evidence of the successful elution of the template molecule and the creation of the molecular memory sites. Furthermore, confocal microscopy can be used to assess the surface roughness and topography of the polymer, providing complementary information to SEM about the physical structure of the imprinted cavities. When combined with Raman spectroscopy (Confocal Raman Microscopy), this technique can even chemically distinguish the imprinted sites from the bulk polymer, offering a powerful tool for quality control and the fundamental study of the imprinting process.

Computational Chemistry and Structure Activity/property Relationship Qsar/qspr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Acid Green 16 Analogs

QSAR studies establish a relationship between the structural or property descriptors of a set of compounds and their biological or environmental activity. tandfonline.comnih.gov This approach is particularly useful for complex molecules like triarylmethane dyes, where experimental testing for every potential environmental interaction is impractical. researchgate.netpublications.gc.ca

QSAR models are frequently employed to predict the environmental fate of dyes, including their tendency to adsorb to soil, sediment, and sludge. canada.ca For triarylmethane dyes, a class that includes this compound, QSAR models have been developed to screen numerous hypothetical structures and predict their sorption characteristics. researchgate.net

A key environmental behavior for dyes is their interaction with solid matrices. Research has been conducted on the sorption of this compound onto materials like low-moor peat and smectite clay. Such experimental data is crucial for developing and validating QSAR models. In one modeling study focused on triarylmethane dye tracers, sorption characteristics were expressed using the Langmuir isotherm. researchgate.net The models demonstrated that sorption is highly dependent on specific structural features. researchgate.net For instance, a QSAR model was developed to predict the removal of 41 different dyes, including a close analog to this compound, by coagulation with aluminum chloride. frontiersin.orgfrontiersin.org This model identified molecular size and surface area as key predictive parameters. frontiersin.org

Table 1: Predicted Sorption Characteristics of Hypothetical Triarylmethane Dyes Based on Sulfonation Level This table is illustrative, based on findings from QSAR studies that show a general trend. Specific values are model-dependent.

Number of Sulfonic Acid GroupsPredicted Relative SorptionGeneral Environmental Mobility
1-2HighLow
3ModerateModerate
4-6LowHigh

QSAR models can effectively correlate a dye's molecular structure with its susceptibility to degradation under various conditions, such as electrochemical oxidation, photocatalysis, or chemical oxidation. tandfonline.comresearchgate.netnih.gov The rate of degradation is a critical factor in a dye's environmental persistence.

For this compound, experimental studies have explored its degradation using methods like photocatalysis with a TiO₂ catalyst and oxidation with potassium ferrate(VI). wikipedia.orgwikipedia.org In a photocatalytic study, a 9 x 10⁻⁴ M solution of this compound was completely decolorized within 30 minutes of irradiation, with 90% degradation, as measured by Chemical Oxygen Demand (COD), achieved in 3 hours. The efficiency of degradation was found to be dependent on factors like initial dye concentration and catalyst loading.

Another study compared the oxidation of this compound with azo dyes (Acid Red 27 and Reactive Black 5) using potassium ferrate(VI). It was noted that this compound, due to its triarylmethane structure, exhibited higher resistance to oxidation compared to the azo dyes. This inherent stability is a structure-activity relationship that can be quantified in QSAR models.

QSAR models for dye degradation often use quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict reactivity. frontiersin.orgtandfonline.comnih.gov A lower HOMO-LUMO energy gap can indicate higher reactivity and thus faster degradation.

Table 2: Example of Photocatalytic Degradation of this compound over Time Data derived from experimental findings.

Irradiation Time (minutes)Decolorization StatusCOD Reduction (%)
30CompleteNot specified
60Complete60%
180Complete90%
360Complete~100%

Quantitative Structure-Property Relationship (QSPR) Analysis

QSPR analysis is a subset of QSAR that focuses on predicting the physicochemical properties of molecules rather than their biological or environmental activities. tandfonline.comnih.gov These properties can include solubility, melting point, and spectral characteristics, which are determined by the molecule's structure.

The foundation of any QSAR or QSPR model is the use of molecular descriptors—numerical values that encode structural information about a molecule. tandfonline.comnih.gov For dyes, a wide range of descriptors are calculated to build predictive models. A study that modeled the removal of various dyes, including a close structural analog of this compound, utilized several key descriptor classes: frontiersin.orgfrontiersin.org

Geometric Descriptors: These describe the size and shape of the molecule. Examples include Surface Area Approximation (SAA), molecular volume (V), and molecular weight (MW). frontiersin.org

Physicochemical Descriptors: These relate to the bulk properties of the substance, such as hydration energy (HE), polarizability (Po), and the octanol-water partition coefficient (LogP). frontiersin.org

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these describe the electronic properties of the molecule. Key examples are the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (E-GAP), and the electrostatic potential (ESP). frontiersin.org These are particularly important for predicting chemical reactivity and degradation pathways. tandfonline.comresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models for Dyes

Descriptor TypeExampleProperty Represented
GeometricSurface Area Approximation (SAA)Molecular size and potential for surface interaction.
GeometricMolecular Weight (MW)Mass of the molecule.
Quantum-ChemicalE-HOMOEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.
Quantum-ChemicalE-LUMOEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
Quantum-ChemicalElectrostatic Potential (ESP)Charge distribution on the molecular surface; predicts sites for electrostatic interactions.

QSPR models allow for the in-silico assessment of how modifying a chemical structure affects its properties. For acid dyes like this compound, the presence and positioning of sulfonic acid groups (–SO₃H) are of paramount importance. These groups are known to significantly increase the water solubility of dyes. canada.ca

Computational studies on triarylmethane and other dye classes confirm the significant impact of sulfonation. A QSAR study specifically investigating triarylmethane dye tracers found that increasing the number of sulfonic acid groups from two to four or even six systematically decreased the dye's predicted sorption to sandy soil. researchgate.net This is attributed to the increased negative charge and hydrophilicity conferred by the sulfonate moieties, which reduces their affinity for nonpolar organic carbon in soil and increases their mobility in aqueous environments. researchgate.netresearchgate.net

Furthermore, in studies of dye-fiber interactions, sulfonic groups have been shown to enhance the affinity for certain fabrics, like cellulose (B213188), by improving the solubilization of the dye molecule within the fabric matrix. mdpi.com Therefore, computational models can be used to optimize the number and placement of these groups to balance properties like water solubility, environmental mobility, and dyeing efficiency.

Molecular Interaction and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dye) when bound to a second molecule (a receptor, such as an enzyme or a DNA strand) to form a stable complex. nih.govniscair.res.in This method is instrumental in understanding the mechanisms of bioremediation and the molecular basis of a compound's biological activity.

While specific molecular docking studies for this compound were not prominently found in the reviewed literature, the methodology has been extensively applied to its structural class (triarylmethane dyes) and other textile dyes. nih.govniscair.res.innih.gov These studies provide a clear framework for how this compound would be investigated.

In the context of bioremediation, docking is used to simulate the interaction between a dye molecule and the active site of a degrading enzyme, such as a laccase, peroxidase, or reductase. frontiersin.orgniscpr.res.in For example, a study on triphenylmethane (B1682552) reductase (TMR) used molecular docking with the substrate malachite green (another triphenylmethane dye) to elucidate the molecular mechanism of reduction. nih.gov The results of a docking simulation include the binding energy, which indicates the affinity of the ligand for the receptor, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. A lower binding energy generally suggests a more favorable and stable interaction.

This in-silico approach allows researchers to:

Identify the key amino acid residues in an enzyme's active site that are crucial for binding and degrading the dye. nih.gov

Predict whether a specific enzyme will be effective in degrading a particular dye.

Understand why some dyes are more resistant to degradation than others based on steric hindrance or unfavorable binding. nih.gov

These computational insights are invaluable for screening potential microorganisms for bioremediation and for the rational design of enzymes with enhanced dye-degrading capabilities.

Investigation of Binding Mechanisms in Adsorption Processes

Computational studies are instrumental in elucidating the binding mechanisms of this compound (AG16) onto various adsorbent materials. These investigations often employ methods like Density Functional Theory (DFT) and molecular dynamics simulations to model the interactions between the dye molecule and the adsorbent surface.

Research into the adsorption of dyes, including those with structures similar to this compound, onto materials like Zr-based metal-organic frameworks (MOFs) has highlighted the importance of electrostatic attractions and pi-pi interactions. rsc.org DFT calculations can determine quantum chemical parameters such as the highest occupied molecular orbital (E-HOMO), the lowest unoccupied molecular orbital (E-LUMO), and the energy gap (E-gap), which help to explain the chemical reactivity and the nature of the adsorbent-adsorbate interactions. rsc.org For instance, the benzene (B151609) rings present in the structure of this compound can readily participate in pi-pi stacking interactions with suitable adsorbent surfaces. rsc.org

Molecular dynamics simulations provide a dynamic picture of the adsorption process, revealing how the dye molecule orients itself on the surface and the strength of the binding. For example, simulations can calculate the adsorption energy, which indicates the spontaneity and strength of the adsorption. mdpi.com Studies on the adsorption of other organic molecules have shown that a more negative adsorption energy corresponds to a stronger and more stable adsorption, often involving the formation of covalent bonds. mdpi.com

The development of molecularly imprinted polymers (MIPs) for the selective adsorption of this compound has also benefited from an understanding of binding mechanisms. researchgate.netresearchgate.net The principle behind MIPs is analogous to the antigen-antibody interactions in biological systems, where a polymer is synthesized with cavities that are sterically and chemically complementary to the target molecule, in this case, this compound. researchgate.net Computational modeling can aid in the rational design of these MIPs by predicting the most effective functional monomers and cross-linkers to achieve high affinity and selectivity for AG16.

The following table summarizes key computational parameters often investigated in adsorption studies of dyes like this compound.

Computational ParameterSignificance in Adsorption Studies
Adsorption EnergyIndicates the strength and spontaneity of the interaction between the dye and the adsorbent surface. More negative values suggest stronger binding. mdpi.com
E-HOMO (Highest Occupied Molecular Orbital Energy)Relates to the electron-donating ability of a molecule. A higher E-HOMO value suggests a greater tendency to donate electrons in a chemical interaction. rsc.org
E-LUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the electron-accepting ability of a molecule. A lower E-LUMO value indicates a greater tendency to accept electrons. rsc.org
Energy Gap (E-gap = E-LUMO - E-HOMO)A smaller energy gap generally implies higher reactivity of the molecule. rsc.org
Interaction DistancesProvides geometric information about how the dye molecule is positioned relative to the adsorbent surface, indicating the types of bonds formed (e.g., hydrogen bonds, van der Waals forces). beilstein-journals.org

Computational Exploration of this compound Interactions with Biological Systems

While specific computational studies on the interaction of this compound with biological systems are not extensively documented in the provided search results, the principles of computational chemical biology can be applied to hypothesize potential interactions. The interaction of nanoparticles and other chemical compounds with biological systems, such as proteins, DNA, and cell membranes, is an active area of computational research. nih.gova-star.edu.sg

Computational methods like molecular docking and molecular dynamics simulations are used to predict how a molecule like this compound might bind to biological macromolecules. nih.govnih.gov These methods can identify potential binding sites on proteins and estimate the binding affinity. The interaction of AG16 with biological systems is a concern, as its presence in water can interfere with biological processes, and toxicological studies have indicated potential mutagenic and genotoxic effects in animal models. researchgate.net

The interaction can be conceptualized as similar to an antigen-antibody relationship, where the dye molecule acts as a ligand binding to a biological receptor. researchgate.net Computational approaches can help in understanding the chemical basis of these interactions, which is crucial for assessing the toxicological profile of the dye. nih.gov For example, simulations can reveal whether the interaction is driven by electrostatic forces, hydrogen bonding, or hydrophobic interactions, based on the molecular structure of this compound and the biological target.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the complex reaction mechanisms that are often difficult to characterize experimentally.

Computational Pathways of Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a class of procedures used for the degradation of organic pollutants, including dyes like this compound. researchgate.netmdpi.com These processes rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH). researchgate.netmdpi.com

Computational studies can model the reaction pathways of AOPs, providing a step-by-step understanding of how the dye molecule is broken down. For instance, in the case of photocatalysis, a common AOP, computational models can simulate the interaction of the dye with the photocatalyst (e.g., TiO2) and the subsequent oxidative degradation. mdpi.com These models can identify the initial sites of radical attack on the this compound molecule and predict the formation of various intermediate products.

For a similar triarylmethane dye, Malachite Green, proposed degradation pathways under different AOPs like Fenton oxidation, ozonation, and photochemical oxidation have been described, often involving the cleavage of the chromophore, leading to decolorization and eventual mineralization. researchgate.net Computational chemistry can be used to calculate the energetics of these proposed pathways, determining the most likely sequence of reactions. High-level ab initio calculations can identify new, exothermic reaction pathways that might not be considered in traditional kinetic models. acs.org

The following table outlines common AOPs and the role of computational studies in understanding their mechanisms.

Advanced Oxidation Process (AOP)Role of Computational Studies
Photocatalysis (e.g., UV/TiO2)Modeling the adsorption of the dye onto the catalyst surface, simulating the electronic excitation of the catalyst, and predicting the reaction pathways of the dye with generated radicals. mdpi.com
Fenton Reaction (Fe²⁺/H₂O₂)Calculating the reaction rates and energies for the interaction of hydroxyl radicals with the dye molecule, and identifying the resulting degradation products. researchgate.net
Ozonation (O₃)Simulating the direct reaction of ozone with the dye or the indirect reaction via hydroxyl radicals, and elucidating the cleavage of the molecular structure. researchgate.net

Modeling of Biotransformation Pathways

Biotransformation is the process by which a substance is chemically altered by a living organism. Predicting the metabolic pathways of xenobiotics like this compound is crucial for environmental and toxicological assessment. d-nb.infonih.gov

Computational models for predicting biotransformation can be knowledge-based, machine learning-based, or a hybrid of both. d-nb.info These systems use databases of known metabolic reactions to predict the likely transformation products of a given compound. nih.govnih.gov For a molecule like this compound, these models would analyze its structure to identify functional groups susceptible to enzymatic attack, such as N-dealkylation or hydroxylation of the aromatic rings.

The prediction of biotransformation pathways is often represented as a graph of nodes (compounds) and edges (reactions). d-nb.infonih.gov Starting with the parent compound (this compound), the model iteratively predicts possible metabolites. This process can reveal transient intermediates and higher-generation metabolites that might be difficult to detect in experimental studies. d-nb.info Such predictive modeling is essential for understanding the environmental fate of this compound and for identifying potential metabolites that could also be of environmental or toxicological concern. nih.gov

Emerging Research Applications and Future Perspectives for Acid Green 16 Studies

Development of Next-Generation Functional Materials Inspired by Acid Green 16 Chemistry

The intricate structure of this compound is inspiring the development of new functional materials with tailored properties. Its identity as a dye means it possesses significant light-absorbing capabilities, a property being explored in the field of materials science.

Dye-Sensitized Solar Cells and Polymers: Research has investigated the potential of incorporating this compound into polymers to modify their photoluminescence and conductive properties. Its ability to absorb light makes it a candidate for use as a sensitizer (B1316253) in dye-sensitized solar cells, where it could capture light energy.

Nanocomposites: A novel nanocomposite has been developed from Graphene Oxide (GO) and a functional ionic liquid derived from a triarylmethane dye, demonstrating significantly improved antibacterial activity. nih.gov This highlights the potential of using the structural class of this compound to create advanced materials for biomedical applications, such as coatings for medical devices to prevent biofilm formation. nih.gov

Adsorbent Materials: Volcanic rock powder has been transformed into an efficient adsorbent material capable of removing dyes like this compound from water. researchgate.net This approach turns industrial waste into a value-added product for environmental remediation. researchgate.net

Innovations in Green Chemistry and Sustainable Engineering for this compound Management

In response to the environmental impact of synthetic dyes, green chemistry principles are being integrated into the management of this compound. The focus is on developing sustainable processes that minimize waste and toxicity throughout the dye's lifecycle. researchgate.nete-bookshelf.de

Eco-Friendly Treatment Processes: Green chemistry promotes the use of benign solvents, renewable feedstocks, and energy-efficient processes. physchemres.org For dye wastewater treatment, this translates to exploring alternatives to harsh chemical methods. Promising green techniques include the use of biosorbents, enzymatic treatments, and advanced oxidation processes (AOPs) powered by sustainable energy sources like sunlight. researchgate.nete-bookshelf.de

Biosorption: A significant area of research is the use of low-cost biosorbents for dye removal. Materials such as agricultural waste (rice husk, sawdust) and industrial by-products are being explored as effective, renewable, and biodegradable alternatives to conventional adsorbents. netsolwater.com Biosorption is considered a favorable technique due to its low cost, high efficiency, and minimal generation of secondary pollutants. netsolwater.com

Enzymatic Degradation: Enzymes, such as laccase, are being utilized for the decolorization and detoxification of dye effluents. researchgate.net These biological catalysts can break down complex dye molecules into less harmful compounds, offering a highly specific and environmentally friendly treatment option. researchgate.netresearchgate.net

Interdisciplinary Research Synergies in this compound Science and Technology

Addressing the multifaceted challenges posed by this compound requires a convergence of expertise from various scientific disciplines. The synergy between chemistry, materials science, environmental science, and analytical chemistry is proving crucial for developing holistic solutions.

Chemistry and Materials Science: Chemists synthesize novel materials, such as geopolymers or molecularly imprinted polymers (MIPs), which are then characterized by materials scientists to understand their structure and properties. researchgate.netresearchgate.net For instance, the synthesis of a magnetic geopolymer was shown to be an effective adsorbent for this compound. researchgate.net

Environmental and Analytical Science: Environmental scientists evaluate the performance of these new materials and technologies under real-world conditions, assessing their efficiency in treating industrial effluents. unesp.br This work is supported by analytical chemists who develop the robust and sensitive methods required to detect and quantify the dye in complex matrices like wastewater. researchgate.netrsc.org For example, the development of MIPs for this compound extraction was validated using HPLC analysis on textile effluent samples. unesp.br

Toxicology and Bioremediation: The genotoxic effects of this compound have been studied, providing a toxicological basis for the importance of its removal from wastewater. researchgate.net This drives research in bioremediation, where microbiologists and biochemists investigate organisms like fungi (Aspergillus niger) and algae that can degrade or adsorb the dye. oiirj.orgbibliotekanauki.pl

Addressing Contemporary Challenges and Identifying Critical Research Gaps

Despite progress, significant challenges remain in the management and analysis of this compound. Future research must focus on overcoming these hurdles to ensure environmental safety and technological efficiency. Key challenges include the high cost and inefficiency of some current remediation methods, the generation of secondary pollution, and the need for better analytical tools. austinpublishinggroup.com

A primary challenge is the development of remediation technologies that are both economically viable and highly effective for widespread industrial use. austinpublishinggroup.com Research is focused on several promising fronts:

Advanced Oxidation Processes (AOPs): AOPs are highly effective at degrading recalcitrant organic pollutants like this compound. researchgate.netresearchgate.net

Photocatalysis: The use of semiconductor photocatalysts like Titanium dioxide (TiO₂) and Zinc oxide (ZnO) has been extensively studied. researchgate.netscispace.com Under UV or solar irradiation, these materials generate highly reactive radicals that can completely mineralize the dye. nih.goviwaponline.comiwaponline.com Studies show that ZnO supported on alumina (B75360) can effectively degrade this compound, with efficiency influenced by factors like pH and the presence of other oxidants. nih.goviwaponline.comiwaponline.com A solution of the dye could be completely decolored in 30 minutes, with 90% degradation achieved in 3 hours using a TiO₂ catalyst. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton reagent (Fe²⁺ and H₂O₂) is another powerful AOP for dye degradation. nih.gov Its effectiveness can be enhanced with UV light (photo-Fenton), leading to faster and more complete mineralization. researchgate.net

Adsorption on Low-Cost Materials: Adsorption is a simple and effective method, but the cost of commercial activated carbon is a major drawback. researchgate.net Research is therefore focused on developing adsorbents from inexpensive or waste materials.

Adsorbent MaterialSource/TypeRemoval Efficiency/Capacity for this compoundReference(s)
Magnetic Geopolymer GeopolymerHigh adsorption capacity researchgate.net
Volcanic Rock Powder Industrial WasteAdsorption capacity of 49.1 mg/g; 97.6% removal researchgate.net
Potassium Ferrate(VI) Chemical Oxidant/Coagulant83.8% COD decrease indexcopernicus.com
ZnO on Alumina Supported CatalystEnhanced photodegradation iwaponline.comiwaponline.com

A critical drawback of many conventional wastewater treatment methods, such as chemical coagulation and flocculation, is the generation of large volumes of chemical sludge, which presents a significant disposal problem. pantareiwater.comgoogle.com Furthermore, incomplete degradation of dyes can sometimes lead to the formation of intermediate by-products that are more toxic than the parent compound. mdpi.com

Strategies to overcome this challenge include:

Adoption of Biosorption: Processes using biosorbents typically generate less sludge compared to chemical precipitation methods, reducing the burden of sludge handling and disposal. netsolwater.com

Complete Mineralization via AOPs: Advanced oxidation processes, when optimized, can break down the complex structure of this compound into simple, non-toxic molecules like water, carbon dioxide, and inorganic salts. acs.org This avoids the creation of hazardous intermediates. researchgate.net

Sludge Reduction Technologies: The use of ozonation has been shown to be an effective technology for reducing the volume of biological sludge produced during wastewater treatment by oxidizing the microorganisms in the sludge. denora.com

Regenerable Systems: Developing adsorbents and catalysts that can be easily regenerated and reused minimizes waste generation and improves the economic and environmental sustainability of the treatment process. netsolwater.com

The accurate and reliable detection of this compound in complex environmental samples is crucial for monitoring pollution and assessing the effectiveness of treatment technologies. While standard methods like High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry are widely used, they can be costly and are primarily laboratory-based. unesp.brmdpi.com

Recent advancements focus on creating more selective, sensitive, and field-deployable analytical tools:

Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites that are highly selective for a specific target molecule. unesp.brmdpi.com Researchers have successfully synthesized MIPs for this compound using 1-vinylimidazole (B27976) as the functional monomer. researchgate.netunesp.br These MIPs have demonstrated excellent performance, achieving rebinding of 83% and a recovery rate close to 100% from water samples, significantly outperforming commercial solid-phase extraction (SPE) cartridges. researchgate.netunesp.br This high selectivity allows for the effective isolation and quantification of the dye even in the presence of other structurally similar dyes. rsc.org

Novel Spectrophotometric Techniques: A new method using diffuse reflectance spectrophotometry allows for the direct quantification of this compound adsorbed onto a solid MIP. rsc.org This simplifies the analytical workflow by eliminating the need to measure the concentration in the remaining solution. rsc.org

Development of Portable Sensors: There is a growing trend toward developing portable and low-cost sensors for on-site analysis. rsc.org This includes electrochemical sensors and smartphone-based colorimetric methods, which could enable rapid, real-time monitoring of dye concentrations in industrial wastewater without the need for complex laboratory equipment. mdpi.com

Q & A

What frameworks (e.g., PICO, FINER) are suitable for structuring research questions on this compound’s mechanistic pathways?

  • Methodological Answer :
  • PICO : Population (wastewater matrices), Intervention (ozonation at 2 mg/L), Comparison (UV/H₂O₂), Outcome (TOC removal %).
  • FINER : Ensure questions are Feasible (lab resources), Interesting (novel catalyst), Novel (untested degradation pathway), Ethical (non-toxic byproducts), Relevant (SDG 6 compliance).
    Use these to refine hypotheses and experimental variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.